

Crystal Structure & Solid-State Analysis: 2,5-Dihydroxypyridine

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Compound of Interest

Compound Name: 2,5-Dihydroxypyridine

CAS No.: 84719-33-5

Cat. No.: B3024212

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Executive Summary

2,5-Dihydroxypyridine (2,5-DHP) is a critical metabolic intermediate in the degradation of nicotinic acid and a key metabolite of the pesticide Pyriproxyfen. While chemically named as a di-ol, structural analysis confirms that in the solid state, the molecule predominantly exists as its tautomer, 5-hydroxy-2-pyridone (5-H-2-P).[1][2] This distinction is vital for drug development, as the pyridone scaffold dictates the hydrogen-bonding motifs (supramolecular synthons) that drive crystal packing, solubility, and enzyme binding affinity.

This guide details the crystallographic parameters, tautomeric equilibrium, and experimental protocols required to analyze this compound, using data from the parent structure and its well-characterized 6-substituted analogues to illustrate channel-forming capabilities.[1]

Tautomerism & Molecular Structure

The defining feature of 2,5-DHP is its lactam-lactim tautomerism.[1][2] Understanding this equilibrium is a prerequisite for accurate structure determination and docking studies.[2]

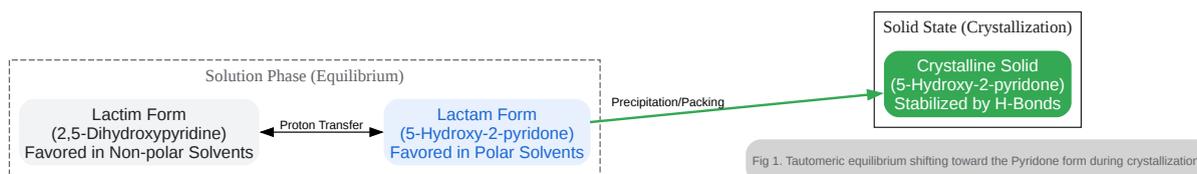
The Equilibrium

In solution, the equilibrium is solvent-dependent.[1][3] However, in the crystalline phase, the lactam (pyridone) form is energetically favored due to its ability to form robust intermolecular hydrogen bonds (N-H...O=C).

- Form A (Lactim): **2,5-Dihydroxypyridine** (Aromatic pyridine ring).[1]
- Form B (Lactam): 5-Hydroxy-2-pyridone (Non-aromatic amide-like linkage).[1]

Crystallographic Evidence: X-ray diffraction distinguishes these forms by analyzing bond lengths:

- C–N vs. C=N: The pyridone form exhibits a C–N single bond (~1.38 Å) and a C=O double bond (~1.24 Å), whereas the pyridine form would show C–N aromatic distances (~1.34 Å).
- Proton Location: Difference Fourier maps locate the labile proton on the Nitrogen (N1) rather than the Oxygen (O2).



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Fig 1.[4][5] Tautomeric equilibrium shifting toward the Pyridone form during crystallization.[1]

Crystallographic Data & Packing Motifs

The crystal structure of 5-hydroxy-2-pyridone and its derivatives reveals a propensity for forming supramolecular polymers via hydrogen bonding.[1]

3.1 Unit Cell & Space Group

While the parent 2-pyridone crystallizes in the orthorhombic system (

), 5-hydroxy-2-pyridone derivatives often adopt higher symmetry or solvated forms due to the additional hydroxyl group acting as a secondary hydrogen bond donor.[1]

Parameter	2-Pyridone (Parent)	6-Chloro-5-hydroxy-2-pyridone	5-Hydroxy-6-methyl-2-pyridone
Crystal System	Orthorhombic	Tetragonal	Trigonal
Space Group			
Z (Molecules/Cell)	4	16 (Host)	18
Packing Motif	Helical Chains	Channel Solvates	Hexameric Rings

3.2 Hydrogen Bonding Networks (Supramolecular Synthons)

The packing is dominated by two primary interactions:

- Primary Interaction (Amide Homosynthon): The interaction forms widely observed dimers or chains.
- Secondary Interaction (Hydroxyl Linkage): The 5-OH group acts as a donor to the carbonyl oxygen of an adjacent chain/dimer, cross-linking the 1D chains into 2D sheets or 3D networks.

Key Structural Feature: Channel Formation Research by Behrman et al. (see References) on the 6-chloro and 6-methyl derivatives revealed that 5-hydroxy-2-pyridones can form channel solvates.^[1] The molecules arrange in a helical or cyclic manner, creating voids filled by solvent molecules (e.g., chloroform, water). This "zeolitic" behavior is significant for potential applications in trapping small molecules.^[2]

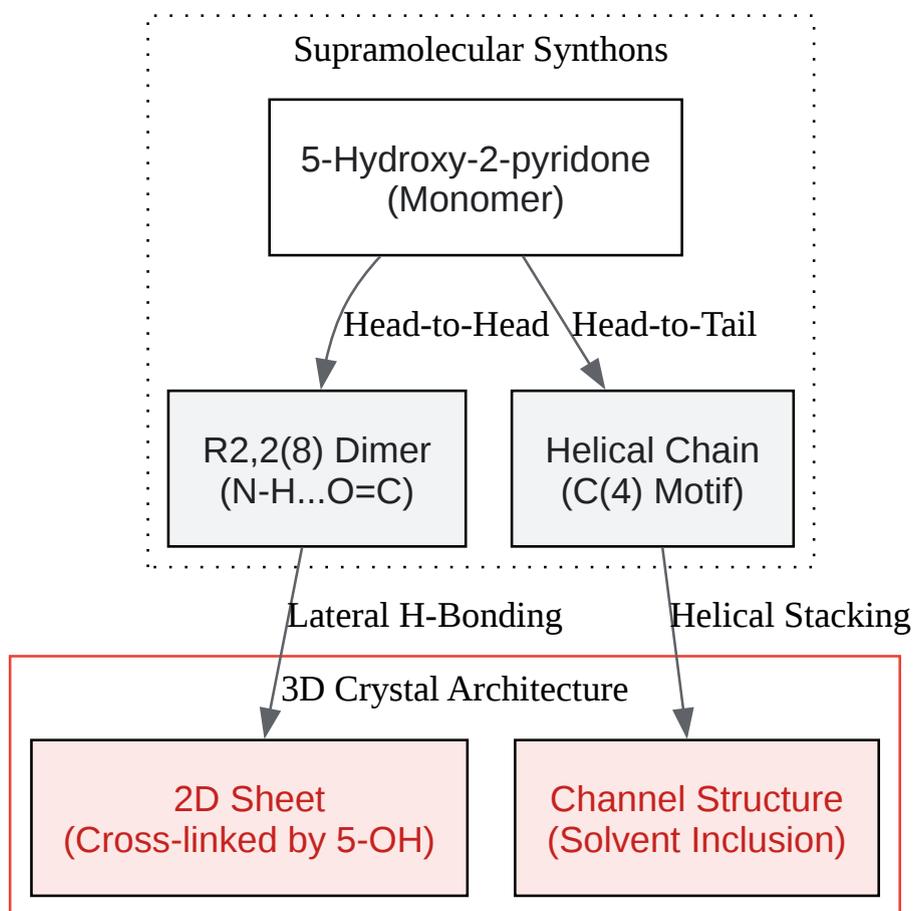


Fig 2. Hierarchical assembly from monomers to complex 3D channel structures.

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Fig 2. Hierarchical assembly from monomers to complex 3D channel structures.[1]

Experimental Protocols

To replicate the crystal growth or analyze the structure, follow these standardized methodologies.

4.1 Crystallization Workflow

The choice of solvent strongly influences the resulting polymorph and solvate state.

- Solvent Selection:
 - Polar Protic (MeOH, Water): Favors the pyridone form; often yields hydrates.
 - Chlorinated Solvents (CHCl₃, CH₂Cl₂): Can induce channel solvates (as seen in 6-chloro derivatives).[1]
 - Sublimation: Produces solvent-free high-purity crystals (powder diffraction may be required if single crystals are too small).[1]
- Protocol (Slow Evaporation):
 - Step 1: Dissolve 50 mg of **2,5-dihydroxypyridine** in 5 mL of hot methanol ().
 - Step 2: Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites.
 - Step 3: Place in a loosely capped vial inside a vibration-free chamber at room temperature.
 - Step 4: Harvest crystals after 48-72 hours. Crystals are typically colorless prisms or plates.

4.2 Structure Solution (XRD)

- Data Collection: Collect at low temperature () to reduce thermal motion of the hydroxyl protons.
- Refinement:
 - Locate N-H and O-H protons in the difference Fourier map.
 - Freely refine coordinates if data quality permits; otherwise, use riding models (AFIX 43 for aromatic CH, AFIX 147 for OH).
 - Critical Check: Verify the

bond length. If it refines to

, it confirms the pyridone (keto) form. If

, it suggests the hydroxypyridine (enol) form (rare).

Applications in Drug Development

Understanding the solid-state behavior of 2,5-DHP is directly applicable to pharmaceutical sciences:

- **Metabolic Stability:** 2,5-DHP is a metabolite of Pyriproxyfen and Nicotinic Acid.[1] Its accumulation or clearance depends on its solubility, which is dictated by the crystal lattice energy (high melting point indicates a stable H-bond network).[1]
- **Enzyme Binding (NicX):** The enzyme **2,5-dihydroxypyridine** 5,6-dioxygenase (NicX) binds the substrate.[1] The crystal structure of the substrate mimics the bioactive conformation required in the active site.
- **Bioisosterism:** The 2-pyridone scaffold is a classic bioisostere for amides in peptide mimetics.[1][2] The 5-hydroxyl group provides an additional "handle" for increasing solubility without significantly altering the steric profile.[1][2]

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